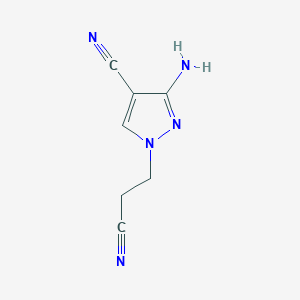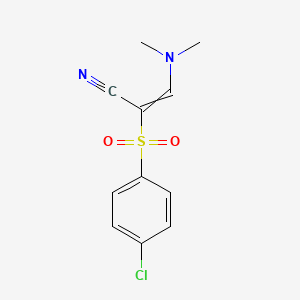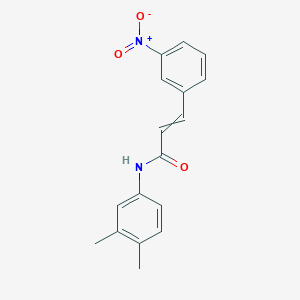
Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of cyanoacetic acid derivatives with thioamides. One common method involves the condensation of methyl cyanoacetate with 4-oxo-3-phenyl-1,3-thiazolidine-2-thione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile
- 2-cyano-3-phenyl-1,3-thiazolidin-4-one
Uniqueness
Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both cyano and ester functional groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H10N2O3S |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C13H10N2O3S/c1-18-13(17)10(7-14)12-15(11(16)8-19-12)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
Clé InChI |
NWPLLNKXPCKKJO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C1N(C(=O)CS1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate](/img/structure/B11726279.png)


![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11726297.png)

![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)

![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)
![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)

![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)
